Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
CAS No.: 27414-68-2
Cat. No.: VC20810450
Molecular Formula: C16H8N2Na2O8S2
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27414-68-2 |
|---|---|
| Molecular Formula | C16H8N2Na2O8S2 |
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate |
| Standard InChI | InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
| Standard InChI Key | QVTMQQLVIHWZOG-QDBORUFSSA-L |
| Isomeric SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])N/C(=C/3\C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])/C2=O.[Na+].[Na+] |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])NC(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])C2=O.[Na+].[Na+] |
Introduction
Chemical Identity and Structure
Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate is characterized by a unique molecular structure that belongs to the indigo dye family. It is identifiable through various chemical identifiers that facilitate its recognition in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) number 27414-68-2, which serves as its primary identification in chemical research and commerce . This complex organic molecule possesses a molecular formula of C16H8N2Na2O8S2 and a molecular weight of 466.4 g/mol, reflecting its intricate structure composed of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms.
The compound is also known by several synonyms that refer to its structural characteristics, including "Indigo Carmine 5,7'-Isomer" and "Disodium 3,3'-dioxo-1,1',3,3'-tetrahydro-2,2'-biindole-5,7'-disulfonate". These alternative names highlight its relationship to the indigo dye family while specifying its unique structural arrangement. Additionally, it is sometimes referred to as "1H-Indole-5-sulfonicacid, 2-(1,3-dihydro-3-oxo-7-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, disodium salt" according to the 9CI nomenclature system, or "[D2,2'-Biindoline]-5,7'-disulfonic acid, 3,3'-dioxo-, disodium salt" as per the 8CI naming convention .
Structural Characteristics
The molecular structure of this compound features a complex arrangement of two indole rings connected through a double bond. The characteristic elements of this structure include:
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Two indole rings with oxo substituents
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Sulfonate groups at the 5 and 7' positions
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Two sodium atoms that balance the negative charges of the sulfonate groups
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A unique double bond connection between the indole rings
Table 1: Key Chemical Identifiers for Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
| Parameter | Value |
|---|---|
| CAS Number | 27414-68-2 |
| Molecular Formula | C16H8N2Na2O8S2 |
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate |
| Standard InChIKey | QVTMQQLVIHWZOG-QDBORUFSSA-L |
Research Findings: Oxidation Kinetics
Significant research has been conducted on the oxidation kinetics of related indigo compounds, providing insights that may be relevant to understanding the chemical behavior of Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate. One notable study examined the oxidation of indigo carmine, a compound structurally related to our subject compound, with potassium bromate in various conditions .
Oxidation Mechanism and Products
The oxidation of indigo carmine with bromate ions proceeds through a specific stoichiometric relationship, with 3 moles of indigo carmine reacting with 2 moles of bromate ion . This oxidation process results in the formation of Isatin-5-monosulphonic acid as the primary product, which was identified through specific spot tests involving alcoholic solution of 4-NitroPhenyl Hydrazine . The confirmation of this product provides valuable insights into the oxidative transformation pathways of these indigo-based compounds.
Kinetic Parameters and Catalytic Effects
The kinetic studies revealed that the oxidation reaction follows first-order kinetics with respect to indigo carmine in the presence of surfactant micelles such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) . The reaction rate is significantly influenced by the concentration of hydrogen ions ([H+]) and bromate ions ([BrO3-]), with first-order dependencies observed for both reactants .
A particularly notable finding is the catalytic effect of micellar systems on the reaction rate. The research demonstrated that the reaction rate increased dramatically in the presence of surfactants – by approximately 232 times with CTAB and 15 times with SDS . This substantial enhancement suggests that micellar environments can significantly alter the reaction kinetics of these indigo-based compounds, potentially through mechanisms involving altered reactant concentrations within the micellar phase or changes in the reaction pathway.
Table 2: Effect of Surfactants on Oxidation Rate of Indigo Carmine
| Surfactant | Approximate Rate Enhancement |
|---|---|
| CTAB | 232-fold increase |
| SDS | 15-fold increase |
Mechanistic Insights
The proposed mechanism for the oxidation involves the formation of HBrO3 as a reactive intermediate through the protonation of BrO3- in a pre-equilibrium step, followed by the interaction of this species with indigo carmine in the rate-determining step . This mechanism explains the observed first-order kinetics with respect to [H+], indigo carmine, and [BrO3-] through the rate equation:
Rate = kK[H+][IC][BrO3-]
Where k is the rate constant for the rate-determining step, K is the equilibrium constant for the formation of HBrO3, [IC] represents the concentration of indigo carmine, and [H+] and [BrO3-] are the concentrations of hydrogen ions and bromate ions, respectively .
Interestingly, in the presence of CTAB micelles, the reaction mechanism appears to change, as evidenced by the inhibition of the reaction by hydrogen ions rather than the catalysis observed in the absence of micelles . This phenomenon is attributed to the preferential binding of BrO3- rather than HBrO3 to the CTAB micelles, with the former becoming the active oxidizing species within the micellar environment .
| Supplier | Physical Form | Purity | Minimum Order | Storage Recommendations |
|---|---|---|---|---|
| Zibo Hangyu Biotechnology | Powder | 99% | 10 grams | Store in dry, dark, ventilated place |
| Qingdao Beluga | Brown powder | 99% | 1 gram | Avoid light, ventilation, and shade |
| Chemlyte Solutions | Liquid | 99.0% | 100 grams | Store container tightly closed in dry, cool, well-ventilated place; store apart from foodstuff containers or incompatible materials |
The variation in minimum order quantities from different suppliers (ranging from 1 gram to 100 grams) indicates that the compound is available for both small-scale research applications and larger industrial uses. The high purity levels (≥99%) offered by all suppliers suggest that the compound is produced to meet stringent quality requirements for research and industrial applications.
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